P388 Cytotoxicity: Mimosamycin vs. Closest Congeners
In a direct comparative isolation study from the marine sponge Cribrochalina sp., mimosamycin demonstrated an ED50 of 0.73 μg/mL against the P388 lymphocytic leukemia cell line, representing a 3.8-fold greater potency than renierone (ED50 2.75 μg/mL) and an 11.5-fold greater potency than O-demethylrenierone (ED50 8.36 μg/mL) evaluated under identical experimental conditions [1].
| Evidence Dimension | Cytotoxicity (ED50) |
|---|---|
| Target Compound Data | 0.73 μg/mL |
| Comparator Or Baseline | Renierone: 2.75 μg/mL; O-Demethylrenierone: 8.36 μg/mL |
| Quantified Difference | 3.8-fold more potent than renierone; 11.5-fold more potent than O-demethylrenierone |
| Conditions | P388 lymphocytic leukemia cell line; in vitro cytotoxicity assay; compounds co-isolated and tested in parallel |
Why This Matters
For researchers evaluating isoquinolinequinones for anticancer screening, these data identify mimosamycin as the most potent among the three simplest congeners in this class, directly informing compound selection for further mechanistic studies or synthetic derivatization.
- [1] Pettit GR, Collins JC, Herald DL, Doubek DL, Boyd MR, Schmidt JM, Hooper JNA, Tackett LP. Isolation and structure of cribrostatins 1 and 2 from the blue marine sponge Cribrochalinasp. Can J Chem. 1992;70(4):1170-1175. View Source
